molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 62236-09-3

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B1305707
CAS No.: 62236-09-3
M. Wt: 221.28 g/mol
InChI Key: FSUOZVHASSEDMX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound featuring a [1,3,4]thiadiazole core substituted with an amino group at position 5, a phenyl ring at position 2, and an acetyl group at position 2. Its molecular formula is C₅H₉N₃OS (molecular weight: 159.21 g/mol), and its PubChem CID is 3136586 . The compound’s structure combines aromatic (phenyl) and electron-rich (amino) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOZVHASSEDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385662
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-09-3
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:

Compound Name Molecular Formula Substituents Key Features/Biological Activity Reference
1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone C₅H₉N₃OS Phenyl, amino Potential antimicrobial activity (inferred from analogs)
1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3-yl) ethanone C₁₀H₈ClN₃O₂ 4-Chlorophenyl, oxadiazole EGFR inhibition (targeted for cancer therapy)
1-Phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)ethanone C₁₆H₁₃N₃OS Phenyl, phenylamino Larger hydrophobic surface area; uncharacterized activity
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one C₆H₈N₃O₂S Tetrahydrofuran, amino Enhanced solubility due to oxygen-rich substituent
  • Substituent Impact: Phenyl vs. Heteroaromatic Groups: The phenyl group in the target compound contributes to lipophilicity, whereas analogs with tetrahydrofuran (e.g., ) or oxadiazole (e.g., ) exhibit improved solubility.

Physicochemical and ADMET Properties

  • Lipophilicity: The phenyl group increases logP compared to polar analogs like 5-amino-2-(tetrahydrofuran-2-yl)-thiadiazol-3-one .
  • Solubility: Amino and acetyl groups may improve aqueous solubility relative to purely aromatic derivatives (e.g., ).
  • ADMET Predictions: In silico studies on oxadiazole derivatives (e.g., ) suggest that chloro-substituents enhance metabolic stability but may increase hepatotoxicity. The target compound’s amino group could reduce toxicity while maintaining solubility .

Key Research Findings and Gaps

  • Activity Data: Limited direct evidence for the target compound’s biological activity; most inferences derive from structural analogs .
  • Synthetic Optimization : Suzuki couplings (e.g., ) and reflux-based methods (e.g., ) are viable for scale-up but require yield optimization.
  • Therapeutic Potential: The amino-phenyl-thiadiazole scaffold warrants further investigation for antimicrobial or kinase-targeted applications, leveraging its balanced hydrophobicity and hydrogen-bonding capacity.

Biological Activity

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

  • Chemical Formula : C10H11N3OS
  • CAS Number : 62236-09-3
  • Molecular Structure : The compound features a thiadiazole ring substituted with an amino group and a phenyl group, contributing to its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole are effective against various bacterial strains:

  • Gram-positive Bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) μg/mL
This compoundS. aureus1550
B. subtilis1830
E. coli1260
P. aeruginosa1455

These results indicate that the compound has potential as an antibacterial agent.

Antifungal Activity

The compound also shows antifungal properties against strains such as Candida albicans and Aspergillus niger. Research indicates that certain substitutions enhance its antifungal efficacy:

Table 2: Antifungal Activity

CompoundFungal StrainZone of Inhibition (mm)MIC μg/mL
This compoundC. albicans1640
A. niger1735

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against various cancer cell lines:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μg/mL)
MCF-7 (Breast)0.28
A549 (Lung)0.52

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of this compound were evaluated using carrageenan-induced edema in rats. The results indicated a significant reduction in paw swelling when compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium.

In analgesic studies using the tail flick method, the compound demonstrated efficacy comparable to aspirin.

Structure–Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are influenced by their structural features. Substituents on the thiadiazole ring can enhance or diminish activity:

  • Electron-donating groups (e.g., -OH) at the para position improve anticancer and antioxidant properties.
  • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have synthesized various derivatives of thiadiazoles to evaluate their biological activities:

  • Dogan et al. Study (2018) : Investigated the effect of different substitutions on antimicrobial activity against multiple bacterial strains.
  • Yang et al. Study (2020) : Focused on the anticancer properties of a series of thiadiazole derivatives with promising results against breast cancer cell lines.

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